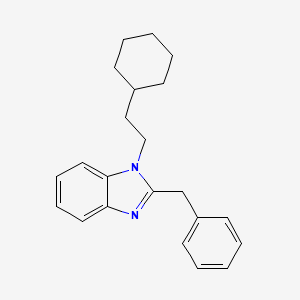![molecular formula C14H16F6N2O2 B11474740 N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11474740.png)
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide is a fluorinated organic compound with potential applications in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide typically involves the reaction of 4-methoxyaniline with hexafluoroacetone to form an intermediate, which is then reacted with 2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to desired biological or chemical effects. The exact pathways and molecular interactions are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}-2-methylpropanamide
- N-{1,1,1,3,3,3-hexafluoro-2-[(4-chlorophenyl)amino]propan-2-yl}-2-methylpropanamide
- N-{1,1,1,3,3,3-hexafluoro-2-[(4-bromophenyl)amino]propan-2-yl}-2-methylpropanamide
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide is unique due to the presence of a methoxy group, which can influence its chemical reactivity and biological activity. The combination of fluorine atoms and a methoxy group provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C14H16F6N2O2 |
|---|---|
Molecular Weight |
358.28 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(4-methoxyanilino)propan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H16F6N2O2/c1-8(2)11(23)22-12(13(15,16)17,14(18,19)20)21-9-4-6-10(24-3)7-5-9/h4-8,21H,1-3H3,(H,22,23) |
InChI Key |
JXQAVWHPKUYJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11474660.png)
![N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474662.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11474665.png)
![(18E)-N-hydroxy-17-phenyl-6,7,9,10,16,17,19,20-octahydro-18H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-imine](/img/structure/B11474670.png)
![6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11474674.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474681.png)
![5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11474689.png)
![N-[1-(Adamantan-1-YL)propyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11474693.png)
![Ethyl 3-[({[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate](/img/structure/B11474694.png)
![2-ethoxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11474697.png)
![N-{2-[(4-bromophenyl)(butylamino)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11474721.png)
![5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one](/img/structure/B11474733.png)
![13-(furan-2-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11474749.png)

